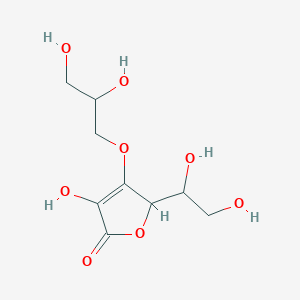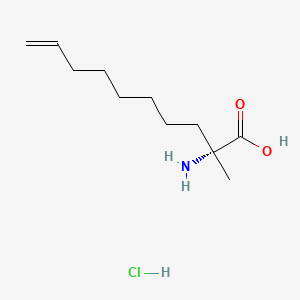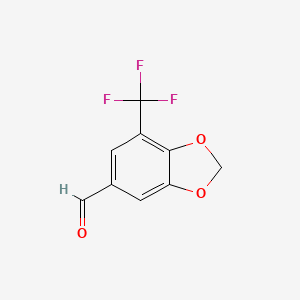
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a β2-adrenoceptor agonist, which makes it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate halo ketones. The reaction conditions often include the use of phase transfer catalysts such as potassium carbonate under a nitrogen atmosphere . The intermediate products are then subjected to cyclization reactions to form the benzoxazinone ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can have different pharmacological properties.
Applications De Recherche Scientifique
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with β2-adrenoceptors.
Medicine: Potential therapeutic agent for respiratory diseases due to its β2-adrenoceptor agonistic properties.
Industry: Could be used in the development of new pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily by binding to β2-adrenoceptors, which are G protein-coupled receptors found in the smooth muscle of the airways. Upon binding, it activates the receptor, leading to the relaxation of the smooth muscle and bronchodilation. This mechanism is beneficial in treating conditions like asthma and COPD .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one: Another β2-adrenoceptor agonist with similar properties.
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: Also a β2-adrenoceptor agonist but with a different core structure.
Uniqueness
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern on the benzoxazinone ring, which may confer distinct pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O4/c11-3-7(14)5-1-2-6(13)9-10(5)16-4-8(15)12-9/h1-2,7,13-14H,3-4,11H2,(H,12,15) |
Clé InChI |
PQICKOWJHAZIBE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(C=CC(=C2O1)C(CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)

![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)

![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)


![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
